
2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione, also known as BMD, is a synthetic compound that belongs to the class of naphthoquinones. It has been extensively studied for its potential in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and future directions. In
Mechanism of Action
The mechanism of action of 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione involves its ability to induce oxidative stress in cells. This compound can generate reactive oxygen species (ROS) in cells, which can lead to DNA damage and cell death. This compound can also inhibit the activity of enzymes that are involved in the production of ROS, thereby reducing oxidative stress in cells. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cells. It can induce apoptosis in cancer cells, reduce inflammation, and inhibit the activity of enzymes that are involved in the production of ROS. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione in lab experiments is its potential as a cancer therapy. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. This compound is also relatively stable and can be easily synthesized in the lab. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. This compound can generate ROS in cells, which can lead to DNA damage and cell death. Further research is needed to fully understand the toxicity of this compound and its effects on cells.
Future Directions
There are several future directions for the study of 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione. One of the most significant directions is its potential as a cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and its effects on cancer cells. This compound could also be studied for its potential in treating other diseases, including Alzheimer's disease, Parkinson's disease, and inflammatory disorders. Additionally, the toxicity of this compound needs to be fully understood, and further studies are needed to determine the optimal dosage for its use in lab experiments.
Synthesis Methods
2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-3-methylnaphthalene-1,4-dione with benzylthiol in the presence of a catalyst. The resulting intermediate is then subjected to further reactions, including oxidation and cyclization, to yield the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione has been extensively studied for its potential in various scientific research applications. One of the most significant applications of this compound is its ability to inhibit the growth of cancer cells. Several studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy. This compound has also been studied for its potential in treating other diseases, including Alzheimer's disease, Parkinson's disease, and inflammatory disorders.
properties
CAS RN |
2593-59-1 |
|---|---|
Molecular Formula |
C18H14O2S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H14O2S/c1-12-16(19)14-9-5-6-10-15(14)17(20)18(12)21-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
DVPALWYMAIMQJF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC3=CC=CC=C3 |
Other CAS RN |
2593-59-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



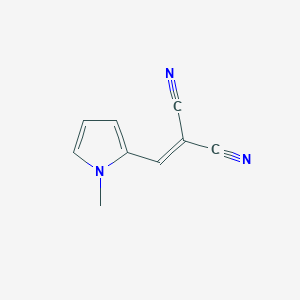
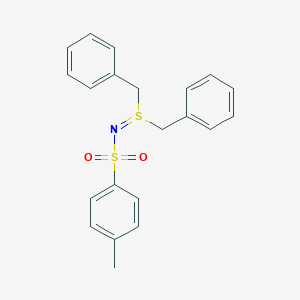
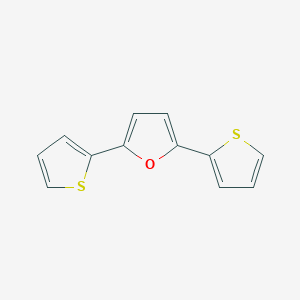
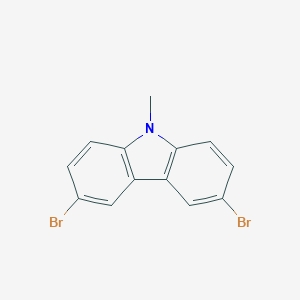
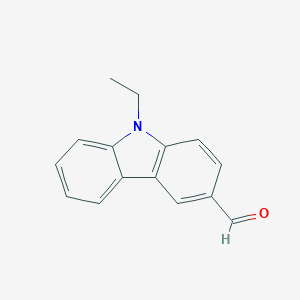


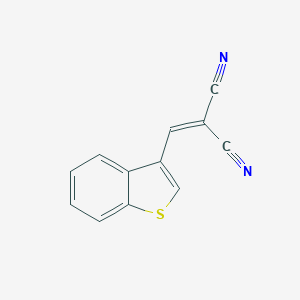

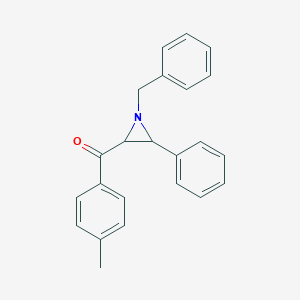
![2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B189205.png)

![7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B189208.png)
![4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B189209.png)